2-Chloro-4-hydrazinopyridine
Overview
Description
“2-Chloro-4-hydrazinopyridine” is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . This compound is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
The synthesis process of 2-hydrazinopyridine derivatives, which could be similar to the synthesis of this compound, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) .
Chemical Reactions Analysis
The reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate takes place under mild conditions and leads to the respective 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 143.58 .
Scientific Research Applications
Coordination Chemistry and Ligand Formation
2-Chloro-4-hydrazinopyridine is a versatile compound in coordination chemistry. Constable and Holmes (1987) demonstrated that the condensation of 2,6-diacetylpyridine with 6-chloro-2-hydrazinopyridine forms a novel pentadentate ligand. This ligand shows a planar structure and can complex with a wide range of metal ions, adopting various geometries, including pentagonal bipyramidal complexes (Constable & Holmes, 1987).
Synthesis of Novel Compounds
The synthesis of new compounds from this compound is a significant area of research. Zhang Zhong-tao (2011) synthesized 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, starting from 2,3-dichloropyridine and hydrazine, demonstrating the utility of this compound in novel synthesis processes (Zhang, 2011).
Spectrophotometric and Electrochemical Studies
Ghoneim et al. (2006) conducted electrochemical studies on hydrazones derived from 6-chloro-2-hydrazinopyridine. They explored their reduction behaviors and interaction with transition metal ions, providing insights into the electrochemical properties of these compounds (Ghoneim et al., 2006).
Research in Heterocyclic Chemistry
This compound is also important in heterocyclic chemistry. Bomika et al. (1976) discussed the substitution reactions of 2-chloro-3-cyanopyridines, including their reactions with hydrazine to produce hydrazinopyridines, highlighting the compound's role in synthesizing various heterocyclic structures (Bomika et al., 1976).
Complex Synthesis and Characterization
Research extends to synthesizing and characterizing complexes involving this compound. Meszaros et al. (2011) discussed synthesizing analogs of HYNIC, including 2-Chloro-6-hydrazinonicotinic acid, for chelating technetium, showcasing its potential in developing bifunctional chelators (Meszaros et al., 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that hydrazinopyridines, a class of compounds to which 2-chloro-4-hydrazinopyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, particularly in the development of effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may interact with biochemical pathways related to plant growth and fungal development.
Pharmacokinetics
The compound’s molecular weight of 14358 may influence its bioavailability and pharmacokinetic properties.
Result of Action
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity , suggesting that this compound may have similar effects.
Action Environment
The compound’s storage temperature under -20°c in an inert atmosphere suggests that it may be sensitive to environmental conditions such as temperature and oxygen levels.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQPRVUXPTFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610817 | |
Record name | 2-Chloro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700811-29-6 | |
Record name | 2-Chloro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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